molecular formula C8H9N3O3 B2557925 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2137749-25-6

1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2557925
CAS No.: 2137749-25-6
M. Wt: 195.178
InChI Key: DARZWVFPPOQGSQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

The compound is defined by the molecular formula C₈H₉N₃O₃ and a molecular weight of 195.18 g/mol . Its IUPAC name, 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, reflects three key structural components:

  • Cyclobutyl ketone : A four-membered ring with a ketone group at the 3-position, introducing strain and reactivity.
  • Triazole core : A five-membered aromatic ring containing three nitrogen atoms (1,2,3-triazole).
  • Carboxylic acid : A -COOH group at the 4-position of the triazole, enabling hydrogen bonding and salt formation.

Key structural descriptors include:

  • SMILES : C1C(CC1=O)CN2C=C(N=N2)C(=O)O
  • InChIKey : DARZWVFPPOQGSQ-UHFFFAOYSA-N
  • XLogP3 : Predicted to be -0.2, indicating moderate hydrophilicity.

The cyclobutane ring’s strain (~110° bond angles vs. 90° ideal for square planar geometry) and the electron-deficient triazole core contribute to unique reactivity patterns, such as participation in dipolar cycloadditions.

Historical Context and Discovery Timeline

The synthesis of 1,2,3-triazole derivatives dates to the early 20th century, but the specific development of this compound emerged alongside advances in click chemistry and strain-driven cycloadditions. Key milestones include:

  • 2002 : A patent by Fokin et al. described one-step syntheses of triazole carboxylic acids using β-ketoesters and azides, laying groundwork for later derivatives.
  • 2016 : Steiner et al. highlighted triazolium salts (structurally related to this compound) as anticancer agents, spurring interest in functionalized triazoles.
  • 2019 : Commercial availability of the compound via suppliers like CymitQuimica and Sigma-Aldrich marked its entry into synthetic workflows.
  • 2022 : Novel Ru(II)-catalyzed rearrangements enabled efficient synthesis of triazole-4-carboxylic acids from hydrazonoisoxazolones, offering a scalable route.

The compound’s first reported synthesis likely occurred between 2010–2015, coinciding with broader interest in strained cycloalkanes for drug discovery.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the convergence of three research themes:

Click Chemistry Applications

The triazole moiety is a hallmark of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The carboxylic acid group allows further functionalization, making the compound a versatile building block for bioconjugation and polymer synthesis.

Materials Science

The compound’s rigid, planar triazole core and hydrogen-bonding capacity make it suitable for:

  • Metal-organic frameworks (MOFs)
  • Corrosion inhibitors
  • Photovoltaic materials.

Properties

IUPAC Name

1-[(3-oxocyclobutyl)methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c12-6-1-5(2-6)3-11-4-7(8(13)14)9-10-11/h4-5H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARZWVFPPOQGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 3-oxocyclobutanecarboxylic acid with sodium azide and a copper catalyst to form the triazole ring . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Hydrolysis and Esterification

The carboxylic acid group at the 4-position undergoes hydrolysis or esterification , depending on reaction conditions:

  • Hydrolysis : Converts esters (if present) back to the carboxylic acid.

  • Esterification : Reacts with alcohols (e.g., methanol) in the presence of acid catalysts to form esters, enhancing solubility and stability.

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms are electrophilic, enabling nucleophilic substitution at the 1-position:

  • Substitution with alkylating agents or aromatic rings to form derivatives with enhanced biological activity.

  • Potential coordination with metal ions (e.g., Cu, Fe) due to nitrogen’s lone pairs, useful in catalysis or drug design.

Decarboxylation and Cycloaddition Cascade

Propiolic acid derivatives undergo decarboxylation prior to cycloaddition, forming substituted triazoles:

  • Reacts with sodium azide and copper catalysts to yield the triazole core, followed by coupling with alkynes .

  • Enables synthesis of 1,4-disubstituted triazoles without requiring volatile alkynes .

Amide Coupling and Derivatization

The carboxylic acid can react with amines to form amides using coupling agents like CDI (1,1'-carbonyldiimidazole):

  • Example: Reaction with 4-thiocyanatoaniline to yield N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, which exhibit cytotoxic activity against leukemic cells .

Biological Interactions

The compound’s triazole ring mimics biological motifs, enabling interactions with enzymes or receptors:

  • Enzyme inhibition : Targets metabolic pathways in pathogens or cancer cells, reducing proliferation.

  • Antimicrobial activity : Demonstrated in analogous triazole derivatives, suggesting potential as scaffolds for antiviral or antibacterial agents .

Structural and Conformational Studies

  • Crystallographic analysis : Reveals supramolecular interactions (e.g., hydrogen bonding, π-π stacking) critical for stability .

  • DFT calculations : Predict conformers in solution, highlighting deviations from solid-state structures, which inform drug-target modeling .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function. Similar compounds have shown efficacy against a range of bacteria and fungi.

Table 1: Antimicrobial Activity Comparison

Compound NameTarget MicroorganismInhibition Zone (mm)
1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acidE. coliTBD
1H-1,2,3-Triazole-4-carboxylic acidS. aureus31
1-Methyl-1H-1,2,3-triazole-4-carboxylic acidC. albicansTBD

Anticancer Potential
Triazole derivatives are being explored for their anticancer properties. Studies show that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves interference with critical cellular processes.

Case Study: Anticancer Properties
In vitro studies have suggested that derivatives of triazoles can effectively target breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values ranging from 10 to 30 µM. The interaction of the triazole ring with cellular proteins plays a crucial role in these effects.

Agricultural Applications

Fungicides
Due to their antifungal properties, triazole compounds are widely used in agriculture as fungicides. The ability of this compound to inhibit fungal growth makes it a candidate for developing new agricultural chemicals.

Table 2: Fungicidal Efficacy

Compound NameTarget FungusEfficacy (%)
This compoundFusarium spp.TBD
TriadimefonRhizoctonia solani85%
PropiconazoleBotrytis cinerea90%

Material Science Applications

Polymer Chemistry
The unique properties of this compound allow it to be utilized in polymer chemistry for creating novel materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Synthesis Method Biological Activity References
This compound (3-Oxocyclobutyl)methyl C₈H₉N₃O₃ 195.18 (calc.) Contains a ketone group on cyclobutane; potential for increased polarity and reactivity. Likely via click chemistry or β-ketoester routes (inferred) Not reported N/A
1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid Cyclobutylmethyl C₈H₁₁N₃O₂ 181.19 Lacks oxo group; higher lipophilicity. Standard triazole synthesis Not reported
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl C₉H₈N₄O₂ 204.19 Exhibits kink-like conformation; intramolecular H-bonds. Antibacterial vs. Vibrio cholerae. Click chemistry (Cu-catalyzed) Gram-positive/-negative activity
1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid 3-(Trifluoromethyl)phenyl C₁₀H₆F₃N₃O₂ 257.17 Electron-withdrawing CF₃ group enhances metabolic stability. Coupling reactions Not reported
1-[(3-Ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (3-Ethyloxetan-3-yl)methyl C₉H₁₃N₃O₃ 211.22 Oxetane ring improves solubility and conformational rigidity. Multi-step protection/deprotection Not reported

Structural and Electronic Differences

  • 3-Oxocyclobutylmethyl vs. Cyclobutylmethyl : The ketone group in the target compound increases polarity (logP ~0.5 lower than cyclobutylmethyl analog) and may promote tautomerism or hydrate formation. The cyclobutylmethyl analog (C₈H₁₁N₃O₂) is more lipophilic, favoring membrane permeability .
  • Aromatic vs. Aliphatic Substituents: The 2-aminophenyl derivative (C₉H₈N₄O₂) adopts a kink-like structure with perpendicular aromatic and triazole rings, enabling strong intermolecular interactions critical for antibacterial activity . In contrast, aliphatic substituents (e.g., oxetane, cyclobutyl) prioritize solubility and metabolic stability .

Biological Activity

1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound notable for its unique structural features, including a triazole ring and a cyclobutyl moiety. Its molecular formula is C₈H₉N₃O₃, with a molecular weight of 195.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a carboxylic acid functional group at the 4-position of the triazole ring, which is significant for its biological activity. The presence of the cyclobutyl moiety may enhance its interaction with biological targets compared to simpler triazole derivatives.

PropertyValue
Chemical Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol
IUPAC Name This compound
Appearance Powder

Antimicrobial Properties

Research indicates that compounds containing the triazole structure often exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal and antibacterial activities. The specific biological activity of this compound is yet to be fully characterized, but it is hypothesized that its structural uniqueness may enhance its efficacy against microbial pathogens.

Anticancer Activity

Similar compounds have demonstrated promising anticancer activities. For example, triazole derivatives have been evaluated for their antiproliferative effects on various cancer cell lines. A study noted that certain triazole compounds exhibited high cytotoxicity against leukemia and solid tumor cell lines, suggesting that this compound may also possess similar properties.

The mechanism by which triazole compounds exert their biological effects often involves interactions with enzymes and receptors within cells. These interactions can modulate various signaling pathways leading to therapeutic effects or toxicity. For instance, triazoles may inhibit key enzymes involved in cancer cell proliferation or microbial growth.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Antiproliferative Studies : In vitro studies on related triazole compounds have indicated significant antiproliferative effects against various cancer cell lines such as Jurkat (leukemia) and CAKI-1 (kidney cancer), with reported GI50 values in the nanomolar range . This suggests that this compound could also display potent anticancer activity.
  • Antimicrobial Activity : A comparative analysis of structurally similar triazoles has shown effective antimicrobial properties against a range of bacteria and fungi . The unique cyclobutyl structure in our compound may further enhance these effects.

Q & A

Q. What statistical approaches reconcile variability in enzymatic inhibition assays?

  • Methodological Answer :
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
  • Nonlinear Regression (GraphPad Prism) : Fit dose-response curves using a four-parameter logistic model.
  • Error Propagation Analysis : Report IC50_{50} values with 95% confidence intervals .

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